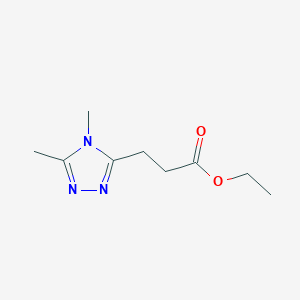

ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-4-14-9(13)6-5-8-11-10-7(2)12(8)3/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNSIHMFCQSFRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=NN=C(N1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: The 3,5-Dimethyl-1,2,4-Triazole Scaffold in Medicinal Chemistry

[1]

Executive Summary

The 1,2,4-triazole ring is a "privileged scaffold" in drug discovery, serving as a robust pharmacophore due to its hydrogen-bonding capability, dipole character, and stability against metabolic degradation. Within this family, 3,5-dimethyl-1,2,4-triazole derivatives occupy a critical niche.[1] The methyl substitutions at positions 3 and 5 modulate lipophilicity (

This technical guide synthesizes the synthetic pathways, pharmacological mechanisms, and experimental protocols for developing bio-active derivatives of this specific scaffold.

Part 1: Structural Significance & SAR

Why the Dimethyl-Triazole Core?

In rational drug design, the transition from a naked triazole to a 3,5-dimethyl analogue is rarely accidental. The structural rationale rests on three pillars:

-

Lipophilic Tuning: The two methyl groups increase the partition coefficient (

) compared to the unsubstituted parent, improving passive transport across fungal cell walls or cancer cell membranes. -

Electronic Effects: The electron-donating nature of the methyl groups increases the electron density on the triazole ring nitrogens. This often enhances the coordination bond strength when the triazole nitrogen (N4 or N2) binds to the heme iron of metalloenzymes (e.g., Lanosterol 14

-demethylase). -

Tautomeric Stabilization: 1,2,4-triazoles exist in equilibrium between 1H, 2H, and 4H tautomers. Substitutions at C3 and C5 lock the conformation or bias the equilibrium, which is critical for consistent receptor docking.

Part 2: Synthetic Strategies

The functionalization of the 3,5-dimethyl-1,2,4-triazole core generally proceeds via two primary vectors: Mannich base formation (targeting the N-H) and Schiff base formation (utilizing a 4-amino substituent).[2]

Synthetic Workflow Visualization

The following diagram outlines the divergent synthesis pathways from the primary hydrazide precursor.

Caption: Divergent synthetic pathways for generating bioactive libraries from the dimethyl-triazole core.

Part 3: Therapeutic Applications & Mechanisms

Antifungal Activity (The CYP51 Target)

The most validated application of dimethyl-1,2,4-triazoles is antifungal therapy. These derivatives act as bioisosteres of the imidazole ring found in older azoles.

-

Mechanism: The N4 nitrogen of the triazole ring coordinates with the heme iron (

) in the active site of Lanosterol 14 -

Effect: This blocks the demethylation of lanosterol, halting the biosynthesis of ergosterol—a vital component of the fungal cell membrane. The accumulation of toxic sterol precursors leads to membrane rupture and cell death.

Anticancer Activity (Kinase Inhibition)

Recent literature highlights the antiproliferative potential of Mannich bases derived from this scaffold.

-

Targets: EGFR (Epidermal Growth Factor Receptor) and CK2 (Casein Kinase 2).

-

Data: Derivatives containing a piperazine moiety linked via a Mannich bridge often show IC50 values in the low micromolar range against MCF-7 (breast) and A549 (lung) cancer lines.

Comparative Biological Data

The following table summarizes potency data from key literature sources for 3,5-dimethyl-1,2,4-triazole derivatives.

| Derivative Class | Substitution (R) | Target / Organism | Activity Metric | Ref |

| Mannich Base | N-Methylpiperazine | Candida albicans | MIC: 6.25 | [1] |

| Schiff Base | 2,4-Dichlorophenyl | S. aureus (Bacteria) | MIC: 12.5 | [2] |

| Schiff Base | 4-Methoxybenzylidene | MCF-7 (Breast Cancer) | IC50: 5.8 | [3] |

| Thione | 4-Fluorophenyl | A. niger (Fungi) | Zone: 22mm | [4] |

Mechanism of Action Visualization

Caption: Pharmacodynamic cascade of triazole-induced fungal cell death.[2]

Part 4: Experimental Protocols

Note: All chemical synthesis must be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of 4-Amino-3,5-Dimethyl-1,2,4-Triazole (The Precursor)

This compound is the starting material for all Schiff base derivatives.

-

Reagents: Acetyl chloride (0.1 mol), Hydrazine hydrate (99%, 0.2 mol), Ethanol (50 mL).

-

Procedure:

-

Cool hydrazine hydrate in an ice bath.

-

Add acetyl chloride dropwise with vigorous stirring (Exothermic reaction).

-

Reflux the mixture at 80°C for 4 hours.

-

Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the solid residue from ethanol.

-

Validation: Melting point should be approx 196-198°C.

-

Protocol B: Synthesis of Mannich Bases (One-Pot Reaction)

This protocol introduces a secondary amine via a methylene bridge, crucial for solubility and kinase targeting.

-

Reagents:

-

3,5-dimethyl-1,2,4-triazole (0.01 mol)

-

Formaldehyde (37% solution, 0.015 mol)

-

Secondary Amine (e.g., Morpholine or N-methylpiperazine, 0.01 mol)

-

Ethanol (20 mL)

-

-

Step-by-Step:

-

Dissolve the triazole in ethanol in a round-bottom flask.

-

Add the secondary amine to the solution.

-

Add formaldehyde dropwise while stirring.

-

Reaction: Stir at room temperature for 4–6 hours. (Note: Some derivatives require mild heating to 40°C).

-

Work-up: Pour the mixture into crushed ice. A solid precipitate should form immediately.

-

Filtration: Filter the solid, wash with cold water, and air dry.

-

Recrystallization: Use Ethanol/DMF mixture (9:1).

-

Protocol C: Synthesis of Schiff Bases

Used to attach aromatic pharmacophores to the triazole ring.

-

Reagents: 4-Amino-3,5-dimethyl-1,2,4-triazole (0.01 mol), Substituted Benzaldehyde (0.01 mol), Glacial Acetic Acid (Catalytic amount, 3-4 drops), Ethanol (30 mL).

-

Step-by-Step:

-

Mix the amine and aldehyde in ethanol.

-

Add catalytic acetic acid.[3]

-

Reflux: Heat at 80-90°C for 6–8 hours. Monitor via TLC (Mobile phase: Chloroform:Methanol 9:1).

-

Isolation: Cool to room temperature. If no precipitate forms, pour into ice water.

-

Purification: Recrystallize from ethanol.

-

References

-

Mannich Bases of 1,2,4-Triazolones as Potent Anti-Tubercular and Antifungal Agents. ChemistrySelect (2019). [Link]

-

Biological Evaluation of New Schiff Bases: Synthesized from 4-Amino-3,5-dimethyl-1,2,4-triazole. International Journal of Organic Chemistry (2013). [Link]

-

Synthesis, antiproliferative and antimicrobial activity of new Mannich bases bearing 1,2,4-triazole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry (2014). [Link]

-

Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology (2013). [Link]

-

A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases. Chemistry Central Journal (2011). [Link]

Technical Guide: Ethyl 3-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propanoate

Cheminformatics, Synthesis, and Medicinal Chemistry Applications

Core Directive & Structural Identity

This guide provides an in-depth technical analysis of ethyl 3-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propanoate . This molecule represents a critical scaffold in medicinal chemistry, specifically as a bioisostere for amide bonds and a precursor in the synthesis of metabolically stable drug candidates.[1]

The nomenclature "dimethyl-4H-1,2,4-triazol-3-yl" implies a specific tautomeric and substitution pattern where the triazole ring is substituted at the nitrogen-4 (N4) and carbon-5 (C5) positions, with the propanoate linker attached at carbon-3 (C3).

Cheminformatics Data

| Property | Value / Descriptor |

| IUPAC Name | Ethyl 3-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propanoate |

| SMILES | CCOC(=O)CCc1n(C)c(C)nn1 |

| Molecular Formula | C₁₁H₁₇N₃O₂ |

| Molecular Weight | 211.26 g/mol |

| LogP (Predicted) | ~0.8 - 1.2 (Moderate Lipophilicity) |

| H-Bond Donors | 0 |

| H-Bond Acceptors | 4 (2 N_ring, 2 O_ester) |

| Rotatable Bonds | 5 |

| Topological Polar Surface Area (TPSA) | ~56 Ų |

Structural Visualization (SMILES Parsing)

The following diagram illustrates the logical parsing of the SMILES string into its functional components.

Caption: Hierarchical decomposition of the SMILES string into functional chemical subgroups.

Synthetic Utility & Protocols

The synthesis of 3,4,5-trisubstituted 1,2,4-triazoles requires precise regiocontrol to ensure the substituents are placed correctly (specifically the N4-methyl group). The Einhorn-Brunner reaction and Amidrazone Cyclization are the two primary methodologies.

Primary Route: Modified Einhorn-Brunner Reaction

This classical method involves the condensation of diacylamines (or imides) with hydrazines. To achieve the specific 4,5-dimethyl substitution, we utilize a stepwise condensation approach.

Reaction Logic:

-

Precursor A: Ethyl 3-cyanopropanoate (forms the C3-linker).

-

Precursor B: Acetyl chloride (forms the C5-methyl source).

-

Precursor C: Methylhydrazine (provides the N4-methyl and N1/N2).

Step-by-Step Protocol:

Phase 1: Formation of the N-Acylimidate Intermediate

-

Dissolution: Dissolve ethyl 3-cyanopropanoate (10 mmol) in anhydrous ethanol (20 mL) under argon atmosphere.

-

Activation: Bubble dry HCl gas through the solution at 0°C for 30 minutes to form the imidate hydrochloride.

-

Isolation: Evaporate solvent in vacuo to yield the ethyl 4-ethoxy-4-iminobutanoate hydrochloride.

Phase 2: Cyclization with Methylhydrazine

-

Reactant Prep: Suspend the imidate salt in glacial acetic acid (15 mL).

-

Addition: Add N-acetyl-N'-methylhydrazine (or sequential addition of acetyl chloride and methylhydrazine) slowly at 0°C. Note: Using pre-formed acetylhydrazide allows for better regiocontrol.

-

Cyclization: Heat the mixture to reflux (110°C) for 6–8 hours. The acetic acid acts as both solvent and catalyst for the dehydration cyclization.

-

Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the acyclic intermediate.

Phase 3: Purification

-

Neutralization: Cool to room temperature and pour onto crushed ice. Neutralize with saturated NaHCO₃ to pH 8.

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL).

-

Drying: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Chromatography: Purify via flash column chromatography (Silica gel, gradient 0-10% MeOH/DCM) to isolate the title compound.

Synthetic Pathway Diagram

Caption: Stepwise synthetic workflow via the modified Pinner/Einhorn-Brunner strategy.

Medicinal Chemistry Applications

The ethyl 3-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propanoate scaffold is rarely a final drug but serves as a high-value intermediate. Its core utility lies in Bioisosterism .

Amide and Ester Bioisosterism

The 1,2,4-triazole ring is a classic bioisostere for amide bonds (

-

Mechanism: The triazole nitrogens (N1, N2) act as hydrogen bond acceptors, mimicking the carbonyl oxygen of an amide. The ring planarity mimics the rigid peptide bond character.

-

Advantage: Unlike amides, the triazole ring is resistant to proteolytic cleavage (peptidases) and hydrolytic metabolism, significantly extending the in vivo half-life (

) of the molecule.

Metabolic Stability & Lipophilicity

-

LogP Tuning: The ethyl ester tail provides lipophilicity for membrane permeability. Once inside the cell, esterases (e.g., hCE1) often hydrolyze the ethyl ester to the free acid (active metabolite), utilizing the "prodrug" strategy.

-

Oxidative Resistance: The 4,5-dimethyl substitution blocks the metabolically vulnerable positions on the triazole ring, preventing oxidation by CYP450 enzymes.

Target Classes

Research indicates this scaffold is relevant in the development of:

-

Tubulin Polymerization Inhibitors: Triazoles linkers often replace unstable cis-double bonds in combretastatin analogs [1].

-

Epigenetic Modulators: Used in BET bromodomain inhibitors as a scaffold linker.

-

Antimicrobials: The triazole core is fundamental to azole antifungals (inhibiting lanosterol 14α-demethylase) [2].[2]

Analytical Characterization Expectations

To validate the synthesis of the correct isomer (4,5-dimethyl vs. 1,5-dimethyl), specific NMR signatures must be confirmed.

| Technique | Expected Signature (Predicted) | Diagnostic Feature |

| ¹H NMR (CDCl₃) | Ethyl triplet | |

| Singlet, deshielded by aromatic ring | ||

| Critical: N-Methyl is typically more deshielded than C-Methyl | ||

| Propanoate chain signals | ||

| ¹³C NMR | ~155 ppm (C3, C5 triazole) | Quaternary carbons of the ring |

| LC-MS (ESI) | [M+H]⁺ = 212.13 | Positive mode ionization |

References

-

National Institutes of Health (NIH). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. Available at: [Link]

-

Drug Hunter. Bioisosteres for Drug Hunters: Carboxylic Acids and Amides.[1] Available at: [Link]

Sources

Methodological & Application

Application Note: One-Pot Synthesis of 1,2,4-Triazole Propanoate Esters

Abstract & Strategic Significance

The 1,2,4-triazole moiety is a pharmacophore of immense significance in medicinal chemistry, serving as the cornerstone for blockbuster antifungal agents (e.g., Fluconazole, Itraconazole) and emerging agrochemicals. The introduction of a propanoate ester side chain via aza-Michael addition is a critical synthetic entry point, allowing for further diversification into complex tertiary alcohols or heterocycles.

This guide details a robust, one-pot catalytic aza-Michael addition protocol. Unlike traditional alkylation methods using alkyl halides—which suffer from poor atom economy and safety risks—this method utilizes acrylates as Michael acceptors. We focus on controlling the inherent regioselectivity challenge (N1 vs. N2 alkylation) through catalyst selection and thermodynamic control.

Reaction Mechanism & Strategy

The synthesis relies on the nucleophilic attack of the triazole nitrogen onto the

Key Mechanistic Drivers:

-

Ambident Nucleophilicity: The triazolate anion has electron density delocalized across N1, N2, and N4.

-

Regioselectivity:

-

Kinetic Control: Often favors N1 alkylation due to steric and electronic factors (N1 is less hindered than N4 and more nucleophilic than N2 in the anion).

-

Thermodynamic Control: The N1-substituted product is generally more thermodynamically stable. High temperatures or reversible conditions (retro-Michael) can improve N1 selectivity.

-

-

Catalytic Cycle: A base (e.g.,

, DBU) deprotonates the triazole. The resulting azolide attacks the acrylate, forming an enolate intermediate, which is subsequently protonated to yield the ester and regenerate the catalyst.

Figure 1: Mechanistic pathway of the base-catalyzed aza-Michael addition. The N1-isomer is favored due to the stability of the resulting aromatic system and reduced steric hindrance compared to the N2-isomer.

Materials & Equipment

Reagents

| Reagent | Purity | Role | Notes |

| 1,2,4-Triazole | >99% | Nucleophile | Hygroscopic; store in desiccator. |

| Methyl Acrylate | >99% | Electrophile | Stabilized with MEHQ. Lachrymator. |

| Cesium Carbonate ( | 99% | Catalyst | Superior solubility in organic solvents compared to |

| Acetonitrile (MeCN) | HPLC Grade | Solvent | Polar aprotic; promotes rapid reaction. |

| Dichloromethane (DCM) | ACS Grade | Extraction | For workup. |

Equipment

-

25 mL Round-bottom flask (RBF) or Schlenk tube.

-

Magnetic stir bar.[1]

-

TLC plates (Silica gel 60 F254).

-

Rotary evaporator.

-

Flash chromatography column.[2]

Detailed Protocol: -Catalyzed Synthesis

This protocol is optimized for a 5.0 mmol scale. It provides high yields (>90%) and excellent N1 selectivity.

Step 1: Reaction Assembly

-

Charge: To a clean, dry 25 mL RBF equipped with a stir bar, add 1,2,4-Triazole (345 mg, 5.0 mmol) and

(163 mg, 0.5 mmol, 10 mol%). -

Solvent: Add Acetonitrile (MeCN) (5.0 mL).

-

Note: DMF (5.0 mL) can be used if solubility is an issue, but MeCN is easier to remove.

-

-

Addition: Add Methyl Acrylate (540

L, 6.0 mmol, 1.2 equiv) dropwise via syringe while stirring.-

CRITICAL: Methyl acrylate is volatile and lachrymatory. Perform this step in a fume hood.

-

Step 2: Reaction Monitoring

-

Stir: Seal the flask and stir vigorously at Room Temperature (25°C) .

-

Monitor: Check reaction progress by TLC after 2 hours.

-

Mobile Phase: 100% Ethyl Acetate (EtOAc) or EtOAc/MeOH (95:5).

-

Visualization: UV lamp (254 nm). The product (N1-isomer) typically has an

of ~0.3–0.4 in pure EtOAc, while the starting triazole stays near the baseline.

-

-

Completion: The reaction is usually complete within 4–6 hours. If starting material remains, heat to 50°C for 1 hour.

Step 3: Workup & Isolation

-

Filter: Filter the reaction mixture through a small pad of Celite or cotton to remove the solid catalyst (

). Rinse the pad with EtOAc (10 mL). -

Concentrate: Remove the solvent and excess methyl acrylate under reduced pressure (Rotovap) at 40°C.

-

Safety: The distillate contains methyl acrylate. Dispose of properly.

-

-

Crude Analysis: Obtain a

-NMR of the crude oil to determine the N1:N2 ratio.-

N1-Isomer (Target):

~8.2 ppm (s, 1H) and ~7.9 ppm (s, 1H). -

N2-Isomer (Minor): Distinct shifts, often showing symmetry if N4-substituted (less likely here) or distinct unsymmetrical peaks.

-

Step 4: Purification

-

Purify: If N1 selectivity is >95% (common with this method), the crude oil may be sufficiently pure for downstream use.

-

Flash Chromatography: If purification is needed:

-

Stationary Phase: Silica gel.[2]

-

Eluent: Gradient from 100% DCM to 5% MeOH/DCM.

-

Yield: Expect 700–750 mg (90–96%) of a clear to pale yellow oil.

-

Optimization & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Old/Wet Catalyst | Dry |

| Poor N1:N2 Ratio | Kinetic Control Dominating | Heat the reaction to 60–80°C to promote thermodynamic equilibration to the stable N1 isomer. |

| Polymerization | Inhibitor Depletion | Ensure Methyl Acrylate contains MEHQ (stabilizer). Do not distill the acrylate unless necessary and used immediately. |

| Product "Oils Out" | Residual Solvent | The product is an oil.[1] High vacuum drying (mild heat) is required to remove trace MeCN/DCM. |

Solvent & Base Screening Data (Reference)

| Solvent | Base (10 mol%) | Time (h) | Yield (%) | N1:N2 Ratio |

| MeCN | 4 | 94 | >20:1 | |

| THF | 6 | 88 | 15:1 | |

| DCM | 12 | 65 | 5:1 | |

| None | None (80°C) | 2 | 97 | >20:1 |

Note: Solvent-free conditions (heating neat reagents at 80°C) are a viable "Green" alternative but require careful handling of the volatile acrylate.

References

-

Catalytic Aza-Michael Addition: Wang, Z., et al. "Cs2CO3 catalyzed direct aza-Michael addition of azoles to

-unsaturated malonates."[3] RSC Advances, 2013. -

Regioselectivity Studies: K. Mills & J. A.[2] Joule, Heterocyclic Chemistry, Wiley, 2010.[2] (Confirming N1 preference).

- Solvent-Free Protocols: R. Ballini et al.

-

General Triazole Synthesis: "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review." Frontiers in Chemistry, 2022.

Sources

Application Notes and Protocols for the Esterification of 3-(Dimethyl-1,2,4-triazol-3-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the procedures for the esterification of 3-(dimethyl-1,2,4-triazol-3-yl)propanoic acid, a key process in the synthesis of various derivatives with potential applications in medicinal chemistry and drug development. The presence of the 1,2,4-triazole moiety, a heterocycle of significant interest in pharmaceuticals, necessitates careful consideration of reaction conditions to ensure optimal yield and purity.

This document provides two robust and widely applicable protocols for this transformation: the classic Fischer-Speier esterification under acidic conditions and the milder Steglich esterification using a carbodiimide coupling agent. The choice between these methods will depend on the specific alcohol to be used, the scale of the reaction, and the presence of other acid-sensitive functional groups in the molecule.

I. Introduction to the Esterification of Heterocyclic Carboxylic Acids

Esterification is a fundamental reaction in organic synthesis, converting a carboxylic acid and an alcohol into an ester and water. When dealing with heterocyclic carboxylic acids such as 3-(dimethyl-1,2,4-triazol-3-yl)propanoic acid, the reaction conditions must be chosen to avoid undesirable side reactions involving the heteroaromatic ring. The 1,2,4-triazole ring is generally stable, but its basic nitrogen atoms can be protonated under strongly acidic conditions, potentially affecting reactivity.

The two protocols presented here offer different approaches to navigate these considerations. The Fischer-Speier method is a cost-effective and straightforward procedure, particularly suitable for simple, unhindered primary and secondary alcohols.[1][2][3] In contrast, the Steglich esterification is a more versatile and milder technique, ideal for more complex or sensitive alcohols, including tertiary alcohols, and for reactions where acidic conditions are detrimental.[4][5][6]

II. Reaction Workflow Overview

The general transformation is the conversion of the carboxylic acid to its corresponding ester. The choice of protocol will dictate the specific reagents and conditions.

Caption: General workflow for the esterification of the starting material.

III. Protocol A: Fischer-Speier Esterification

This method relies on the principle of Le Châtelier to drive the equilibrium towards the ester product by using a large excess of the alcohol, which also serves as the solvent, and a catalytic amount of a strong acid.[7][8][9]

A. Causality Behind Experimental Choices

-

Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of one of the reactants, shifting the reaction equilibrium towards the formation of the ester.

-

Acid Catalyst (e.g., H₂SO₄): The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[1][10]

-

Reflux Conditions: Heating the reaction mixture increases the reaction rate, allowing the equilibrium to be reached more quickly.

-

Azeotropic Removal of Water (Optional): For less volatile alcohols, a non-polar solvent like toluene can be used to azeotropically remove the water byproduct using a Dean-Stark apparatus, further driving the reaction to completion.[2][3]

B. Detailed Experimental Protocol

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(dimethyl-1,2,4-triazol-3-yl)propanoic acid (1.0 eq).

-

Add the desired alcohol (e.g., methanol, ethanol; 20-50 eq, serving as the solvent).

-

Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.05-0.1 eq) to the stirring solution.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux and maintain for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting carboxylic acid.

-

-

Work-up and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess alcohol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Carefully neutralize the acidic catalyst by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ evolution will occur.

-

Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.

-

C. Data Presentation: Reagent Stoichiometry

| Reagent | Molar Eq. | Purpose |

| 3-(dimethyl-1,2,4-triazol-3-yl)propanoic acid | 1.0 | Starting material |

| Alcohol (e.g., Methanol) | 20 - 50 | Reactant and solvent |

| Sulfuric Acid (H₂SO₄) | 0.05 - 0.1 | Catalyst |

| Saturated NaHCO₃ (aq) | Excess | Neutralization during work-up |

| Anhydrous Na₂SO₄ | Excess | Drying agent |

IV. Protocol B: Steglich Esterification

This protocol utilizes a coupling agent, dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the esterification under mild, neutral conditions.[4][5][6] This method is particularly advantageous for acid-sensitive substrates or sterically hindered alcohols.[6]

A. Causality Behind Experimental Choices

-

DCC (Dicyclohexylcarbodiimide): This reagent activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6][11] This intermediate is then susceptible to nucleophilic attack.

-

DMAP (4-Dimethylaminopyridine): DMAP acts as an acyl transfer agent. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol.[4][6] This catalytic step significantly accelerates the reaction.

-

Anhydrous Aprotic Solvent (e.g., DCM, THF): The reaction is sensitive to water, which can hydrolyze the O-acylisourea intermediate. Therefore, anhydrous conditions are crucial for good yields.

-

Room Temperature Reaction: The high reactivity of the intermediates allows the reaction to proceed efficiently at room temperature, making it suitable for thermally sensitive molecules.

B. Detailed Experimental Protocol

-

Reaction Setup:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(dimethyl-1,2,4-triazol-3-yl)propanoic acid (1.0 eq), the desired alcohol (1.0-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq).

-

Dissolve the components in a suitable anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

-

Cool the solution to 0 °C in an ice bath.

-

-

Reaction Execution:

-

In a separate flask, dissolve DCC (1.1-1.2 eq) in a minimal amount of the same anhydrous solvent.

-

Add the DCC solution dropwise to the stirring reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate, dicyclohexylurea (DCU), indicates that the reaction is proceeding.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of the reaction solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (to remove residual DMAP), saturated aqueous NaHCO₃ (to remove any unreacted carboxylic acid), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

-

C. Data Presentation: Reagent Stoichiometry

| Reagent | Molar Eq. | Purpose |

| 3-(dimethyl-1,2,4-triazol-3-yl)propanoic acid | 1.0 | Starting material |

| Alcohol | 1.0 - 1.5 | Reactant |

| DCC | 1.1 - 1.2 | Coupling agent |

| DMAP | 0.1 - 0.2 | Catalyst |

| 1M HCl (aq) | Excess | Removal of DMAP during work-up |

| Saturated NaHCO₃ (aq) | Excess | Removal of acid during work-up |

V. Mechanistic Insights

A clear understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

A. Fischer Esterification Mechanism

Caption: Simplified mechanism of Fischer-Speier esterification.

The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product.[1][3][7]

B. Steglich Esterification Mechanism

Caption: Simplified mechanism of Steglich esterification.

The carboxylic acid first reacts with DCC to form a reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate, which is readily attacked by the alcohol to give the ester and regenerate the DMAP catalyst.[4][5][6]

VI. Safety Precautions

-

General: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood.

-

Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and a strong dehydrating agent. Handle with extreme care.

-

DCC: Dicyclohexylcarbodiimide is a potent skin allergen and sensitizer. Avoid inhalation of dust and direct contact with skin.

-

Solvents: Organic solvents such as dichloromethane, ethyl acetate, and hexanes are flammable and should be handled away from ignition sources.

VII. Conclusion

The esterification of 3-(dimethyl-1,2,4-triazol-3-yl)propanoic acid can be effectively achieved using either the Fischer-Speier or the Steglich protocol. The Fischer-Speier method is a robust and economical choice for simple alcohols, while the Steglich esterification offers a milder and more versatile alternative for a broader range of substrates, particularly those that are sensitive to acidic conditions. The selection of the appropriate method will be guided by the specific requirements of the synthetic route and the nature of the alcohol being used. Careful execution of these protocols, with attention to stoichiometry and reaction conditions, will ensure successful synthesis of the desired ester derivatives.

References

-

Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Publishing. [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. (2022-11-16). [Link]

-

Mechanism of acid-catalysed esterification of carboxylic acids. ResearchGate. [Link]

-

The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives. IISTE.org. [Link]

- Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.

-

A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

-

Fischer Esterification. Organic Chemistry Portal. [Link]

-

Steglich esterification. Wikipedia. [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC. (2025-11-16). [Link]

- CN105906575A - Synthesizing process of 1H-1,2,4-triazole.

-

Carboxylic Acids Important Reactions. Jack Westin. [Link]

-

Fischer–Speier esterification. Wikipedia. [Link]

-

3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Publishing. (2020-02-28). [Link]

-

Fischer Esterification. Chemistry Steps. (2021-11-18). [Link]

-

Acid to Ester - Common Conditions. University of Rochester. [Link]

-

Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC. (2023-12-09). [Link]

-

Fischer Esterification. Chemistry LibreTexts. (2023-01-22). [Link]

-

Steglich Esterification. Organic Chemistry Portal. [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University. [Link]

-

Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Luxembourg Bio Technologies. [Link]

-

Synthesis of Esters Via Steglich Esterification in Acetonitrile. YouTube. (2022-02-20). [Link]

-

Acid Derivatives Important Reactions. Jack Westin. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Steglich esterification - Wikipedia [en.wikipedia.org]

- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Steglich Esterification [organic-chemistry.org]

- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. athabascau.ca [athabascau.ca]

- 10. researchgate.net [researchgate.net]

- 11. jackwestin.com [jackwestin.com]

Application Note: Strategic Purification Protocols for Ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate

Part 1: Physicochemical Profile & Purification Strategy[1][2]

Successful purification requires exploiting the "Goldilocks" zone of the 1,2,4-triazole ring—it is sufficiently basic to form salts but lipophilic enough to dissolve in organic solvents.

The Structural Challenge

The target molecule contains two conflicting functional groups:

-

1,2,4-Triazole Ring: A weak base (

of conjugate acid -

Ethyl Ester: A hydrolytically unstable group. Exposure to high pH (

) or strong acid (

The Isomer Problem

Synthesis of substituted 1,2,4-triazoles frequently yields regioisomers (N1, N2, or N4 substituted).

-

Target: Often the N4-isomer (symmetric electron distribution).

-

Impurity: The N1-isomer (asymmetric).

-

Separation Logic: The N1-isomer is generally less polar and elutes earlier on normal phase silica than the N4-isomer due to dipole moment differences.

Decision Matrix

Use the following logic to select your protocol:

Figure 1: Purification Decision Matrix based on crude profile.

Part 2: Detailed Protocols

Method A: Buffered Flash Chromatography (Isomer Separation)

Best for: Separating N1/N4 regioisomers and removing baseline impurities.

Standard silica gel is acidic (

Materials:

-

Stationary Phase: High-performance spherical silica (20–40 µm).

-

Mobile Phase A: Dichloromethane (DCM) or Toluene.

-

Mobile Phase B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1%

.-

Note: TEA is preferred for ester stability over ammonia.

-

Protocol:

-

Column Equilibration: Flush column with 95% A / 5% B (+ modifier) for 3 CV (Column Volumes) to neutralize silica acidity.

-

Loading: Dissolve crude in minimum DCM. If solubility is poor, use a solid load (adsorb onto Celite).

-

Gradient Elution:

-

0–5 min: Isocratic 0% B (Elutes non-polar oils).

-

5–20 min: 0%

5% B. -

20–40 min: 5%

10% B. (Target compound typically elutes here). -

Observation: The N1-isomer (less polar) usually elutes before the N4-isomer.

-

-

Fraction Collection: Analyze by TLC (DCM:MeOH 9:1, UV 254 nm). The triazole ring is UV active.

Method B: "Cold" pH-Switch Liquid-Liquid Extraction

Best for: Large scale removal of neutral organic impurities (unreacted esters, tars) without chromatography.

Mechanism: We exploit the basicity of the triazole to pull it into water with acid, wash away neutrals, then gently release it back to organic.

Critical Safety: Maintain Temperature

Figure 2: Cold pH-Switch Workflow to preserve ethyl ester.

Protocol:

-

Dissolution: Dissolve 10 g crude in 100 mL Ethyl Acetate (EtOAc). Cool to 0°C in an ice bath.

-

Acid Extraction: Slowly add 50 mL cold (0°C) 1.0 M HCl . Shake vigorously.

-

Check pH: Aqueous layer should be pH ~1–2.

-

-

Separation: Separate layers. Keep the Aqueous layer (contains product). Discard Organic (contains impurities).

-

Neutralization: While stirring the aqueous layer on ice, slowly add Saturated

until pH reaches 8.0.-

Warning: Do not overshoot to pH > 10.

-

-

Recovery: Extract the cloudy aqueous mixture 3x with Dichloromethane (DCM).

-

Drying: Dry combined DCM over

, filter, and concentrate in vacuo (< 30°C bath).

Method C: Hydrohalic Salt Precipitation (High Purity)

Best for: Final polishing and stabilizing the compound for storage.

Triazoles form stable, crystalline salts with dry HCl. This method effectively removes isomer mixtures if one isomer crystallizes preferentially.

Protocol:

-

Dissolve the semi-pure free base in anhydrous Diethyl Ether or Dioxane .

-

Cool to 0°C.

-

Add 4N HCl in Dioxane dropwise.

-

A white precipitate (the Hydrochloride salt) will form immediately.

-

Filter under Nitrogen atmosphere (salts can be hygroscopic).

-

Wash with cold Ether.

-

Recovery of Free Base: If the free base is required for the next step, partition the salt between DCM and

as in Method B.

Part 3: Analytical Validation

| Parameter | Method | Acceptance Criteria |

| Identity | 1H-NMR (DMSO-d6) | Diagnostic Triazole C-H singlet (> 8.0 ppm). Ethyl ester quartet (4.1 ppm) and triplet (1.2 ppm). |

| Regio-Purity | HPLC-UV (C18) | Single peak > 98%. N1/N4 isomers typically resolve by > 1.0 min on C18. |

| Ester Integrity | LC-MS | Confirm Parent Mass |

Regioisomer ID Tip: In 1H-NMR, N-Methyl groups on the triazole ring often show distinct shifts.

-

Symmetric (N4-Me): Methyl singlet is often upfield.

-

Asymmetric (N1/N2-Me): Methyl singlet is often downfield due to adjacent ring nitrogen anisotropy.

References

-

Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on triazole tautomerism and alkylation selectivity).

-

BenchChem Technical Support. (2025). Purification of 1,2,4-Triazole Salts: Troubleshooting and Protocols.Link

-

Zhang, et al. (2009).[2] Simple method for the synthesis of 1,4-disubstituted-1,2,3-triazole from ethyl propionate.[2][3] Frontiers in Chemistry. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for 1,2,4-Triazole derivatives.Link

-

Shneine, J., & Al-Hussein, R. (2017). The Preparation of Some 1,2,4-Triazole Ester Derivatives.[4][5][2][3][6][7][8] Chemistry and Materials Research.[4] Link[4]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iiste.org [iiste.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 7. C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

Application Note: Strategic Solvent Selection for the Recrystallization of Triazole Propanoate Esters

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The purification of active pharmaceutical ingredients (APIs) and key intermediates, such as triazole propanoate esters, is a critical step in drug development and chemical synthesis. Recrystallization remains a powerful and scalable technique for achieving high purity. However, its success is fundamentally dependent on the rational selection of an appropriate solvent or solvent system. This document provides a comprehensive guide to understanding the principles of recrystallization and offers a detailed protocol tailored to the unique physicochemical properties of triazole propanoate esters, a class of compounds known for their diverse pharmacological activities.

The Principle of Recrystallization: Beyond a Simple Precipitation

Recrystallization is a purification technique for solid compounds that leverages differences in solubility.[1] The core principle involves dissolving the impure solid in a hot solvent to create a saturated or near-saturated solution.[2] As this solution cools, the solubility of the desired compound decreases, leading to its crystallization out of the solution.[3] Ideally, impurities either remain dissolved in the cold solvent (the "mother liquor") or are removed beforehand via hot filtration if they are insoluble in the hot solvent.[4]

The formation of a crystal lattice is a highly selective process. As the compound of interest precipitates, it preferentially incorporates molecules of its own kind, effectively excluding dissimilar impurity molecules from the growing crystal structure.[2] This selectivity is what makes recrystallization a superior purification method compared to simple precipitation. Slow cooling is paramount as it allows for the formation of larger, more ordered, and purer crystals.[5]

Solvent Selection: A Data-Driven Approach for Triazole Propanoate Esters

The choice of solvent is the most critical variable in a successful recrystallization. An ideal solvent should:

-

Exhibit high solubility for the target compound at elevated temperatures and low solubility at room temperature or below.[2]

-

Either not dissolve impurities at all or dissolve them very well, even at low temperatures.[4]

-

Be chemically inert, not reacting with the compound to be purified.[6]

-

Possess a boiling point below the melting point of the compound to prevent "oiling out".[5]

-

Be sufficiently volatile for easy removal from the purified crystals.[4]

Triazole propanoate esters possess a unique combination of functional groups that dictate their solubility:

-

1,2,4-Triazole Ring: A polar, heterocyclic moiety capable of hydrogen bonding.[7][8]

-

Ester Group: A moderately polar functional group.

-

Propanoate Chain & Substituents: These can range from non-polar alkyl groups to polar or non-polar aryl groups, significantly impacting the molecule's overall polarity.

A useful rule of thumb is that solvents containing similar functional groups to the compound are often effective solubilizers.[9] Therefore, for esters, solvents like ethyl acetate are a logical starting point. Given the polarity of the triazole ring, alcohols and ketones are also strong candidates.

Often, a single solvent does not provide the optimal solubility differential. In such cases, a two-solvent (or co-solvent) system is employed. This typically involves a "solvent" in which the compound is highly soluble and a "co-solvent" or "anti-solvent" in which the compound is poorly soluble.[9] The two solvents must be miscible.

Table 1: Common Recrystallization Solvents and Their Suitability for Triazole Propanoate Esters

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Suitability & Rationale |

| Ethanol | 78 | 24.5 | Good Single Solvent: Often dissolves triazole-containing compounds when hot due to its polarity and hydrogen-bonding capability.[10] |

| Methanol/Water | Varies | Varies | Good Co-Solvent System: Methanol is a powerful solvent for polar compounds. Water can be added as an anti-solvent to induce crystallization.[11][12] |

| Ethyl Acetate (EtOAc) | 77 | 6.02 | Excellent Starting Point: The ester functionality makes it a good solvent for other esters.[9][13] Often used in a co-solvent system with a non-polar solvent. |

| Hexane/Heptane | 69 / 98 | ~1.9 | Excellent Anti-Solvent: Used in combination with more polar solvents like Ethyl Acetate or Acetone to decrease solubility upon cooling.[12][14][15] |

| Acetone | 56 | 20.7 | Good Solvent: Its polarity is suitable for many triazole esters. Often paired with water or hexane.[12][14] |

| Isopropanol | 82 | 19.9 | Good Single Solvent: Similar to ethanol but less volatile. A good alternative if the compound is too soluble in ethanol. |

| Acetonitrile | 82 | 37.5 | Potential Solvent: Its high polarity may make it too effective a solvent, but it can be useful for highly functionalized, polar analogs.[12][16] |

| Toluene | 111 | 2.4 | Specialty Solvent: Useful for less polar analogs or when trying to leverage aromatic interactions for crystallization.[12] |

Detailed Experimental Protocol for Recrystallization

This protocol provides a generalized workflow. The specific solvent, volume, and temperatures should be optimized for each unique triazole propanoate ester.

Workflow Overview

Sources

- 1. science.uct.ac.za [science.uct.ac.za]

- 2. Recrystallization [sites.pitt.edu]

- 3. researchgate.net [researchgate.net]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. Tips & Tricks [chem.rochester.edu]

- 10. Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antiproliferative Activity of Some Novel Triazole Derivatives from Dehydroabietic Acid [mdpi.com]

- 12. reddit.com [reddit.com]

- 13. WO1998039305A1 - Crystalline form of a bis 1,2,4-triazole compound - Google Patents [patents.google.com]

- 14. iiste.org [iiste.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

using ethyl 3-(dimethyl-triazolyl)propanoate as a ligand in coordination chemistry

Application Note: Strategic Deployment of Ethyl 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoate in Coordination Networks

Executive Summary & Chemical Profile

This guide details the synthesis, characterization, and application of Ethyl 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoate (EDTP) .

While triazole ligands are ubiquitous in Metal-Organic Framework (MOF) design due to their robust N1-N2 bridging capability, EDTP offers a unique "soft-hard" donor versatility.[1][2] The 3,5-dimethyl-1,2,4-triazole headgroup acts as a sterically hindered, neutral N-donor, while the ethyl propanoate tail provides a pendant ester functionality.[1][2] This ester can serve two distinct roles:

-

** steric spacer** in discrete coordination cages.

-

Latent carboxylate precursor via in situ solvothermal hydrolysis, generating mixed N/O-donor linkers for 3D frameworks.

Chemical Profile

| Property | Specification |

| IUPAC Name | Ethyl 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoate |

| Molecular Formula | C₉H₁₅N₃O₂ |

| Mw | 197.24 g/mol |

| Key Functionality | 1,2,4-Triazole (Bridging N-donor); Ester (H-bond acceptor/Hydrolysis precursor) |

| Solubility | High: MeOH, EtOH, DMSO, CH₂Cl₂; Low: Hexane, Water (moderate) |

| pKa (Conj.[1][2][3] Acid) | ~3.2 (Triazole ring) |

Synthesis Protocol: The "Self-Validating" Michael Addition

Context: The most robust route to EDTP is the base-catalyzed Michael addition of 3,5-dimethyl-1,2,4-triazole to ethyl acrylate.[1][2] This reaction is atom-economic and avoids the formation of halide salts.[1][2]

Safety Note: Ethyl acrylate is a lachrymator and potential sensitizer.[2] Perform all operations in a fume hood.

Step-by-Step Methodology

-

Reagent Prep:

-

Reaction:

-

Workup (Self-Validation Step):

-

Validation: The residue may contain unreacted triazole.[1][2] Dissolve residue in DCM and wash with water (3x).[1][2] The product partitions into DCM; unreacted triazole stays in water.[1]

-

Dry organic layer over MgSO₄, filter, and concentrate.[1]

-

Yield Expectation: >85% as a viscous colorless/pale yellow oil or low-melting solid.[1][2]

-

Characterization Checkpoint (¹H NMR in CDCl₃):

Coordination Chemistry Applications

Workflow A: Solvothermal MOF Synthesis (In Situ Hydrolysis)

Target: Heterometallic or mixed-ligand frameworks where the ester converts to a carboxylate.[1][2]

Rationale: Under solvothermal conditions (high T, autogenous pressure), the ethyl ester hydrolyzes to the acid, deprotonates, and coordinates as a carboxylate.[1] The dimethyl groups on the triazole prevent dense packing, often leading to porous channels.[1]

-

Mixture: Combine Cu(NO₃)₂·2.5H₂O (1 eq) + EDTP (1 eq) in MeOH/H₂O (3:1 ratio).

-

Conditions: Seal in a Teflon-lined autoclave. Heat to 120°C for 48 hours.

-

Cooling: Slow cool (5°C/hour) to promote single-crystal growth.

-

Result: Blue/Green block crystals.

Workflow B: Discrete Complex Synthesis (Layering)

Target: Molecular cages or discrete clusters with intact ester tails.[1][2]

-

Bottom Layer: Dissolve Zn(ClO₄)₂ (0.1 mmol) in H₂O (2 mL).

-

Buffer Layer: Carefully layer pure MeOH (1 mL) on top.

-

Top Layer: Dissolve EDTP (0.2 mmol) in MeOH (2 mL) and layer gently on top.

-

Incubation: Leave undisturbed at RT for 5–7 days.

-

Result: Colorless crystals at the interface.

-

Why Layering? Slow diffusion prevents kinetic trapping and ester hydrolysis.[1]

-

Visualization of Logic & Workflows

The following diagrams illustrate the synthesis pathway and the divergent coordination modes based on experimental conditions.

Figure 1: Synthetic logic flow from precursors to divergent coordination outcomes.[1][2]

Characterization & Validation

To ensure scientific integrity, compare your results against these standard markers.

Infrared Spectroscopy (FT-IR)

-

Ligand (EDTP): Sharp band at 1730–1740 cm⁻¹ (Ester C=O stretch).[1][2]

-

MOF (Hydrolyzed): Disappearance of 1735 cm⁻¹ band.[1][2] Appearance of asymmetric/symmetric carboxylate stretches at 1600 cm⁻¹ / 1400 cm⁻¹ .[1]

-

Discrete Complex: Shift of triazole ring breathing modes (~1500 cm⁻¹) indicating N-coordination, but retention of Ester C=O (~1735 cm⁻¹).[1][2]

Crystallography (Single Crystal XRD)

-

Space Group Check: Triazole-based MOFs often crystallize in monoclinic (P2₁/c) or orthorhombic systems.[1][2]

-

Bond Lengths:

References

-

Synthesis of 1,2,4-Triazole Derivatives via Michael Addition

-

Triazole-Carboxylate MOF Architectures

-

Coordination Modes of Asymmetric Triazoles

-

Biological Relevance of Triazole Esters

Sources

- 1. New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. omichem.com [omichem.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition [air.unimi.it]

- 7. Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.rsc.org [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Preserving Ester Integrity During Triazole Synthesis

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a critical challenge in synthetic chemistry: preventing the hydrolysis of propanoate and other sensitive ester functionalities during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Here, we provide in-depth troubleshooting advice, detailed protocols, and a comparative analysis of alternative methods to ensure the successful synthesis of your target molecules without compromising ester integrity.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant hydrolysis of my propanoate ester during a CuAAC reaction. What is the most likely cause?

A1: The most probable cause is a basic reaction environment. While the CuAAC reaction is known for its broad functional group tolerance, including a wide pH range, the addition of bases to accelerate the formation of the copper-acetylide intermediate can lead to saponification (base-catalyzed hydrolysis) of the ester.[1][2][3]

Q2: Can I perform a CuAAC reaction without adding a base?

A2: Yes, several "base-free" CuAAC protocols have been developed. These methods typically rely on the careful selection of ligands and solvent systems to facilitate the reaction under neutral or even slightly acidic conditions, thus preserving base-sensitive functional groups like esters.[4][5]

Q3: How does the choice of ligand impact ester stability?

A3: The ligand plays a crucial role in stabilizing the active Cu(I) catalyst and can influence the overall reaction kinetics and optimal pH.[6][7] Water-soluble ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are often employed in bioconjugation and can be effective in base-free systems, allowing the reaction to proceed efficiently at neutral pH.[7][8]

Q4: Are there alternative "click" reactions that are more compatible with ester-containing molecules?

A4: Absolutely. If optimizing the CuAAC reaction proves challenging, consider Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). SPAAC is a copper-free method that proceeds under physiological conditions, making it an excellent choice for sensitive substrates.[9][][11][12] RuAAC is also known for its compatibility with a wide range of functional groups, including esters.[13]

Q5: Is it possible to protect the ester group before the click reaction?

A5: While it adds extra synthetic steps, protecting the ester is a viable strategy if other methods fail. The key is to choose an "orthogonal" protecting group that is stable under the click reaction conditions but can be removed selectively afterward without affecting the newly formed triazole ring or other functional groups.[14][15]

Troubleshooting Guide: Preventing Ester Hydrolysis

This section provides a detailed breakdown of strategies to mitigate or eliminate ester hydrolysis during triazole cyclization.

Optimizing CuAAC Reaction Conditions

The primary goal is to create a reaction environment that is conducive to triazole formation while being non-destructive to the ester linkage.

Maintaining a neutral to slightly acidic pH is paramount.

-

Recommended Buffers: Utilize non-coordinating buffers such as phosphate (e.g., sodium phosphate) or HEPES in the pH range of 6.5-7.5.[16]

-

Buffers to Avoid: Amine-containing buffers like Tris should be avoided as they can chelate the copper catalyst, reducing its efficacy.[16]

-

Monitoring: It is advisable to measure the pH of the reaction mixture after the addition of all reagents to ensure it remains within the desired range.

The most direct approach to preventing saponification is to eliminate the base altogether.

-

Ligand Selection: Employ ligands that facilitate the reaction at neutral pH. Water-soluble ligands like THPTA and BTTAA are excellent starting points, particularly for reactions in aqueous or mixed aqueous/organic solvent systems.[7][8]

-

Solvent Effects: The choice of solvent can influence the reaction rate and the need for additives. Protic solvents like water can sometimes accelerate the reaction.[13]

-

Temperature: Running the reaction at room temperature or even lower temperatures can help minimize hydrolysis, provided the cyclization still proceeds at a reasonable rate.

This protocol is a starting point and may require optimization for specific substrates.

-

Reagent Preparation:

-

Prepare stock solutions of your azide and alkyne-containing molecules in a suitable solvent (e.g., DMSO, DMF, or a buffer).

-

Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

-

Prepare a stock solution of a suitable water-soluble ligand (e.g., THPTA, 50 mM in water).

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide and alkyne substrates in your chosen buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0).

-

In a separate tube, premix the CuSO₄ solution and the ligand solution. A 1:5 copper-to-ligand ratio is a good starting point.[17] Allow this mixture to stand for a few minutes.

-

Add the premixed copper/ligand solution to the substrate mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Allow the reaction to proceed at room temperature, monitoring by TLC, LC-MS, or other appropriate analytical techniques.

-

Alternative Click Chemistry Reactions

When CuAAC proves problematic, switching to a different click chemistry platform is often the most effective solution.

SPAAC is a copper-free reaction that relies on the release of ring strain in a cyclooctyne to drive the cycloaddition.

-

Advantages:

-

Considerations:

-

Kinetics: SPAAC reactions are generally slower than CuAAC reactions.[7]

-

Reagent Availability: Strained alkynes can be more complex and expensive to synthesize or purchase.

-

RuAAC offers a complementary regioselectivity to CuAAC (forming the 1,5-disubstituted triazole) and is known for its broad functional group tolerance.

-

Advantages:

-

Ester Compatibility: Well-documented to be compatible with ester functionalities.[13]

-

Regioselectivity: Provides access to the 1,5-triazole isomer, which may be desirable for certain applications.

-

-

Considerations:

-

Catalyst: Ruthenium catalysts can be more expensive than copper salts.

-

Reaction Conditions: Often requires elevated temperatures, which could be a concern for thermally sensitive substrates.

-

Comparative Overview of Click Reactions for Ester-Containing Substrates

| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Ruthenium-Catalyzed (RuAAC) |

| Ester Compatibility | Conditional (requires pH control) | High | High[13] |

| Catalyst | Copper(I) | None | Ruthenium(II)[13] |

| Kinetics | Fast[12] | Moderate to Slow[7] | Moderate to Fast |

| Regioselectivity | 1,4-disubstituted | Mixture (often) | 1,5-disubstituted[13] |

| Primary Advantage | Speed and cost-effectiveness | Biocompatibility, no metal catalyst[9][][11] | Broad functional group tolerance, alternative regioselectivity |

| Primary Disadvantage | Potential for side reactions with sensitive groups | Slower kinetics, reagent cost | Catalyst cost, potential for higher temperatures |

Ester Protection Strategy (A Last Resort)

If optimization of the click reaction is unsuccessful, the ester can be temporarily protected.

-

Orthogonal Protecting Groups: The chosen protecting group must be stable to the conditions of the triazole formation but readily cleavable under conditions that do not affect the rest of the molecule.[14][15]

-

Example: Silyl ethers can be used to protect carboxylic acids, which can be regenerated from the ester. These are generally stable under neutral and basic conditions but are cleaved by fluoride sources or acid.

Visualizing the Chemistry

Caption: Troubleshooting decision tree for ester hydrolysis.

References

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

-

Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide-Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society, 126(46), 15046-15047. [Link]

-

Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. A., ... & Bertozzi, C. R. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. [Link]

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper (I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

-

Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:-[9][][18]triazoles by regiospecific copper (I)-catalyzed 1, 3-dipolar cycloadditions of terminal alkynes to azides. The Journal of Organic Chemistry, 67(9), 3057-3064. [Link]

-

Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper (i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide–alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]

-

Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews, 39(4), 1272-1279. [Link]

-

McKay, C. S., & Finn, M. G. (2014). Click chemistry in complex mixtures: bioorthogonal chemistry. Chemistry & biology, 21(9), 1075-1101. [Link]

-

Zhang, L., Chen, X., Xue, P., Sun, H. H., Williams, I. D., Sharpless, K. B., ... & Jia, G. (2005). Ruthenium-catalyzed cycloaddition of alkynes and organic azides. Journal of the American Chemical Society, 127(46), 15998-15999. [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]

-

Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-catalyzed azide-alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 153-162. [Link]

-

Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). Cu I-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68. [Link]

-

Johnson, J. A., Koberstein, J. T., & Turro, N. J. (2010). Practical considerations, challenges, and limitations of bioconjugation via azide− alkyne cycloaddition. Bioconjugate chemistry, 21(11), 1912-1916. [Link]

-

Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons. [Link]

-

Garcı́a, F., & Garcı́a, J. M. (2011). Base-free copper-catalyzed azide-alkyne cycloaddition. Green Chemistry, 13(5), 1143-1148. [Link]

-

Di Mauro, G., & D'Agosta, R. (2020). Investigation of Base-free Copper-Catalysed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green and Catalytic Reaction Media. ChemRxiv. [Link]

-

Kocienski, P. J. (2004). Protecting groups. Thieme. [Link]

-

Rodionov, V. O., Presolski, S. I., Díaz, D. D., Fokin, V. V., & Finn, M. G. (2010). Ligand-accelerated Cu-catalyzed azide-alkyne cycloaddition: a mechanistic report. Journal of the American Chemical Society, 132(44), 15643-15655. [Link]

-

Wang, Q., Chan, T. R., Hilgraf, R., Fokin, V. V., Sharpless, K. B., & Finn, M. G. (2003). Bioconjugation by copper (I)-catalyzed azide-alkyne [3+ 2] cycloaddition. Journal of the American Chemical Society, 125(11), 3192-3193. [Link]

-

Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

-

Organic Chemistry Tutor. (2025, January 11). Saponification Reaction of Esters [Video]. YouTube. [Link]

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part B: reaction and synthesis. Springer Science & Business Media. [Link]

-

Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. eijppr.com [eijppr.com]

- 7. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jenabioscience.com [jenabioscience.com]

- 9. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Click Chemistry [organic-chemistry.org]

- 14. chem.iitb.ac.in [chem.iitb.ac.in]

- 15. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 16. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jenabioscience.com [jenabioscience.com]

- 18. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: High-Yield Triazole Propanoate Synthesis

Status: Operational Operator: Senior Application Scientist Ticket ID: TRZ-PROP-001

Introduction

Welcome to the Technical Support Center. You are likely here because your triazole propanoate synthesis—a critical scaffold in peptidomimetics and prodrug design—is failing to meet yield or purity specifications.

The Core Problem: Triazole propanoates present a specific chemical conflict. The "Click" reaction (CuAAC) often utilizes bases (like DIPEA) or unbuffered aqueous conditions that can hydrolyze the propanoate ester to its corresponding acid, destroying your product before isolation. Furthermore, copper contamination can chelate to the triazole, crashing yield and complicating purification.

This guide moves beyond generic "click chemistry" to address the specific stability requirements of propanoate scaffolds.

Module 1: Catalyst Selection Matrix

Do not choose a catalyst based on what is "available." Choose based on Regioselectivity and Substrate Stability .

The Primary Decision: Regiochemistry

-

Copper (Cu): Exclusively yields 1,4-disubstituted triazoles.[1]

-

Ruthenium (Ru): Exclusively yields 1,5-disubstituted triazoles (and tolerates internal alkynes).

Catalyst Performance Table

| System | Catalyst Components | Key Advantage | Propanoate Risk | Recommended For |

| Standard Aqueous | CuSO₄ · 5H₂O + Na Ascorbate | High rate, water-compatible | Medium: Unbuffered ascorbate can drift acidic/basic; hydrolysis risk. | Robust esters, biological conjugation. |

| Buffered Aqueous | CuSO₄ + NaAsc + PBS/HEPES | pH Control (7.0–7.4) | Low: Buffer protects the propanoate ester. | Lab Standard for Propanoates. |

| Organic Soluble | CuI / CuBr + Base (DIPEA/Et₃N) | Soluble in THF/DCM | High: Bases like DIPEA rapidly hydrolyze propanoates. | Avoid unless substrate is acid-stable. |

| Stabilized Cu(I) | Cu(MeCN)₄PF₆ + Ligand (TBTA) | Base-free, organic soluble | Low: Non-basic conditions preserve esters. | Water-sensitive substrates.[2] |

| Ruthenium | Cp*RuCl(PPh₃)₂ | 1,5-regioselectivity | Low: Neutral conditions. | Sterically demanding or 1,5-isomers. |

Ligand Selection (The "Accelerator")

Copper(I) is unstable and prone to oxidation or disproportionation.[3] Ligands are mandatory for high yields in complex syntheses.

-

TBTA: Best for organic solvents (DCM/DMSO). Poor water solubility.

-

THPTA: Water-soluble.[2][3][4] Protects Cu(I) from oxidation better than TBTA. Preferred for aqueous buffers.

-

BTTES: Newer generation. Lower toxicity, faster kinetics than THPTA.

Module 2: Diagnostic Workflow & Visualization

Decision Logic & Troubleshooting Flow

The following diagram illustrates the logical pathway for catalyst selection and troubleshooting specifically for ester-containing substrates.

Figure 1: Decision matrix for catalyst selection prioritizing propanoate ester stability.

Module 3: Troubleshooting Guides

Issue 1: Low Yield / Reaction Stalled

Symptom: TLC shows starting material remaining after 24h. Solution turns yellow/green.

-

Root Cause: Oxidation of active Cu(I) to inactive Cu(II). This is common if the reaction is not degassed or if the ligand load is too low.

-

Immediate Fix:

-

Add fresh Sodium Ascorbate (0.5 eq).

-

Sparge the reaction with Argon for 5 minutes.

-

Add THPTA ligand (if not already present) to stabilize Cu(I).

-

Issue 2: "Missing" Product (Ester Hydrolysis)

Symptom: Mass spec shows [M-14] or [M-28] (loss of ethyl/methyl) or formation of carboxylic acid.

-

Root Cause: High pH. Standard "Click" protocols often use excess DIPEA or unbuffered ascorbate (which can drift basic).

-

Immediate Fix:

-

Stop using DIPEA/Et₃N.

-

Switch to Protocol A (below) using PBS buffer to lock pH at 7.4.

-

Issue 3: Green Product (Copper Contamination)

Symptom: Isolated product is green/blue or has broad NMR peaks (paramagnetic broadening).

-

Root Cause: Triazoles are excellent ligands for Copper.

-

Immediate Fix:

-

Wash organic phase with 10% EDTA (pH 8) or aqueous NH₄Cl.

-

Stir crude product with CupriSorb™ resin or silica gel for 30 mins before filtration.

-

Module 4: Validated Protocols

Protocol A: The "Propanoate-Safe" Method (Buffered Aqueous)

Recommended for most triazole propanoate syntheses to prevent hydrolysis.

-

Prepare Buffer: 100 mM Phosphate Buffer (PBS), pH 7.4.

-

Dissolve Reactants: In a vial, dissolve Alkyne (1.0 eq) and Azide (1.0 eq) in a mixture of Buffer and t-Butanol (1:1 ratio).

-

Note: If insoluble, increase t-Butanol or use DMSO.

-

-

Catalyst Premix (The "Trick"):

-

In a separate tube, mix CuSO₄ (5 mol%) and THPTA Ligand (10 mol%) in water.

-

Why? Premixing prevents copper aggregation.

-

-

Initiation: Add the Catalyst Premix to the reaction vial.

-

Activation: Add Sodium Ascorbate (freshly prepared 1M stock, 15 mol%).

-

Reaction: Stir at RT for 2–12 hours.

-

Workup: Dilute with EtOAc, wash with 0.1M EDTA (to remove Cu), then Brine. Dry over Na₂SO₄.[5][6][7]

Protocol B: Ruthenium Catalysis (1,5-Isomer)

Strictly anhydrous conditions required.

-

Solvent: Anhydrous Dioxane or Toluene (Degassed).

-

Catalyst: Cp*RuCl(PPh₃)₂ (2–5 mol%).

-

Procedure: Mix Azide and Alkyne (1:1) in solvent.[5][6][8][9] Add catalyst.[1][3][9][10][11][12]

-

Reaction: Heat to 60–80°C under Argon atmosphere.

-

Workup: Solvent evaporation followed by flash chromatography. (No copper removal needed).

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Copper Iodide (CuI) instead of CuSO₄? A: Yes, but proceed with caution. CuI requires a base or solvent stabilization to prevent oxidation. If you must use CuI, use Acetonitrile as the solvent (it acts as a weak ligand) and avoid strong bases like DIPEA to protect your propanoate ester.

Q: Why is my reaction turning brown/black? A: This indicates Glaser Coupling (alkyne-alkyne homocoupling), caused by oxygen presence.

-

Fix: Increase the amount of reducing agent (Ascorbate) and ensure the headspace is purged with inert gas.

Q: My product is water-soluble. How do I remove the copper? A: Standard extraction won't work. Use Solid Phase Extraction (SPE) cartridges (C18) or stir the aqueous solution with Chelex 100 resin (Bio-Rad) for 1 hour, then filter.

References

-

Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.

-

Tornøe, C. W., et al. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry.

-

Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[11][13][14] Journal of the American Chemical Society.

-

Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters.

-

Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.

Sources

- 1. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 2. glenresearch.com [glenresearch.com]

- 3. broadpharm.com [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Click Chemistry [organic-chemistry.org]